molecular formula C26H24N2O3S B4983600 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide

Cat. No.: B4983600
M. Wt: 444.5 g/mol
InChI Key: AFHMUMQUNQVEJO-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethylanilino moiety, which is further connected to a naphthalen-2-ylacetamide structure

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-19-12-13-20(2)25(16-19)28(32(30,31)24-10-4-3-5-11-24)18-26(29)27-23-15-14-21-8-6-7-9-22(21)17-23/h3-17H,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHMUMQUNQVEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with 2,5-dimethylaniline to form the sulfonamide intermediate. This intermediate is subsequently coupled with naphthalen-2-ylacetamide under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and sulfhydryl derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical reactions and interactions with biological targets, making it a versatile compound in both research and industrial contexts.

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